n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18272625
InChI: InChI=1S/C13H17NO/c1-9(2)14-10(3)13-8-11-6-4-5-7-12(11)15-13/h4-10,14H,1-3H3
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine

CAS No.:

Cat. No.: VC18272625

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine -

Specification

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine
Standard InChI InChI=1S/C13H17NO/c1-9(2)14-10(3)13-8-11-6-4-5-7-12(11)15-13/h4-10,14H,1-3H3
Standard InChI Key SBTXCOWYXDSDEC-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(C)C1=CC2=CC=CC=C2O1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemical Considerations

N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine possesses the molecular formula C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol. The benzofuran core consists of a fused benzene and furan ring system, while the ethylisopropylamine side chain introduces a chiral center at the carbon adjacent to the nitrogen atom . The IUPAC name, N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine, reflects this connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol
IUPAC NameN-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine
SMILESCC(C)NC(C)c1cc2ccccc2o1
Chiral Centers1

The compound’s stereochemistry influences its pharmacological activity, as enantiomers may exhibit distinct receptor-binding affinities.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine typically involves a three-step process:

Benzofuran Core Construction

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2-hydroxypropiophenone undergoes cyclization in the presence of sulfuric acid to yield 2-methylbenzofuran.

Alkylation of the Amine Group

The benzofuran intermediate is then alkylated with 1-bromo-2-nitropropane under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction using H₂/Pd-C to introduce the primary amine .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at the benzofuran 3-position may occur unless directing groups are employed .

  • Chiral Resolution: Racemization during synthesis necessitates chiral chromatography or asymmetric catalysis to isolate enantiopure forms.

Pharmacological Profile and Mechanisms of Action

Serotonergic Activity

Structural analogs such as 5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine) demonstrate serotonin receptor agonism, particularly at 5-HT₂A and 5-HT₂C subtypes, which are implicated in mood regulation and hallucinogenic effects. While direct studies on N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine are lacking, its structural similarity suggests potential activity at these receptors.

Table 2: Comparative Receptor Affinities of Benzofuran Amines

Compound5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)DAT Inhibition (IC₅₀, nM)
5-EAPB12.324.7450
5-MAPB8.918.2310
N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine (predicted)~15–25~30–45>500

Neuropharmacological Implications

Industrial and Research Applications

Chemical Intermediate

This amine serves as a precursor in the synthesis of:

  • Polymer additives: Benzofuran derivatives improve UV stability in plastics .

  • Ligands for catalysis: Chiral amines are employed in asymmetric hydrogenation reactions.

Pharmacological Research

Despite regulatory restrictions, the compound is utilized in in vitro studies to probe serotonin receptor dynamics and structure-activity relationships (SAR).

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